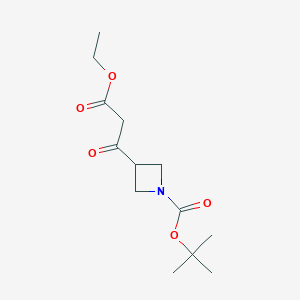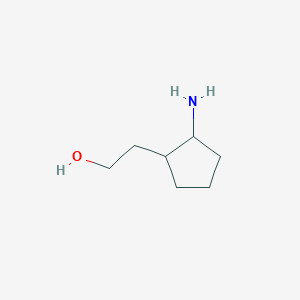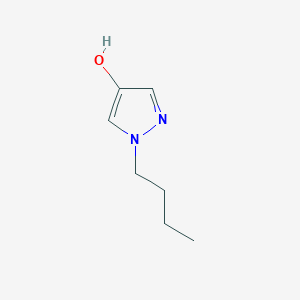![molecular formula C13H22N2O3 B1374804 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 1260843-94-4](/img/structure/B1374804.png)
1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid is a chemical compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of one piperidine ring and a carboxylic acid group attached to the other piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid typically involves the acetylation of 1,4’-bipiperidine followed by carboxylation. One common method involves the reaction of 1,4’-bipiperidine with acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group. The resulting acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the final compound.
Industrial Production Methods: Industrial production of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperidine rings.
科学研究应用
1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The acetyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards the target molecules. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
1,4’-Bipiperidine: The parent compound without the acetyl and carboxylic acid groups.
1’-Acetyl-[1,4’-bipiperidine]: A derivative with only the acetyl group attached.
4-Carboxy-[1,4’-bipiperidine]: A derivative with only the carboxylic acid group attached.
Uniqueness: 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(1-acetylpiperidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(3-7-15)13(17)18/h11-12H,2-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMQZFSSLRDAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744152 |
Source


|
| Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-94-4 |
Source


|
| Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)










